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For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-4-hydroxybenzoic acid (CAS No. 38160-63-3), a substituted aromatic carboxylic

acid, presents a molecular scaffold of significant interest in medicinal chemistry and drug

development.[1] Its structure, featuring amino, hydroxyl, and carboxylic acid functional groups,

offers multiple points for chemical modification and interaction with biological targets. A

thorough spectroscopic characterization is fundamental to confirming its identity, purity, and

structural integrity, which are critical parameters in any research and development pipeline.

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Amino-4-hydroxybenzoic acid, including expected data from Fourier-Transform Infrared (FT-

IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance

(NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for

acquiring this data are also presented to aid researchers in their laboratory work.
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Spectroscopic Data
The following sections summarize the expected spectroscopic data for 2-Amino-4-
hydroxybenzoic acid. Due to a scarcity of publicly available experimental spectra for this

specific isomer, the data presented is a combination of predicted values from computational

models and analogous data from structurally similar compounds. This information provides a

robust baseline for the characterization of 2-Amino-4-hydroxybenzoic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The spectrum of 2-Amino-4-hydroxybenzoic acid is expected to be complex due to

the presence of multiple functional groups and the potential for intra- and intermolecular

hydrogen bonding. The expected vibrational frequencies are based on typical ranges for the

functional groups present and data from related aminobenzoic and hydroxybenzoic acid

derivatives.[2][3]
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Vibrational Mode Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H Stretch

(Carboxylic Acid)
-COOH 2500-3300 Broad

O-H Stretch (Phenol) Ar-OH 3200-3600 Broad

N-H Stretch (Amine) -NH₂ 3300-3500 Medium

C-H Stretch

(Aromatic)
Ar-H 3000-3100 Medium

C=O Stretch

(Carboxylic Acid)
-COOH 1680-1710 Strong

C=C Stretch

(Aromatic)
Aromatic Ring 1550-1650 Medium

N-H Bend (Amine) -NH₂ 1580-1650 Medium

C-O Stretch

(Carboxylic

Acid/Phenol)

-COOH / Ar-OH 1210-1320 Strong

C-N Stretch (Amine) Ar-NH₂ 1250-1360 Medium

O-H Bend (Carboxylic

Acid)
-COOH 1380-1440 Medium

C-H Bend (Aromatic) Ar-H 690-900 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems. The aromatic ring and its substituents in 2-
Amino-4-hydroxybenzoic acid constitute a chromophore that absorbs in the UV region. The

position and intensity of the absorption maxima (λmax) can be influenced by the solvent

polarity. For 2,4-dihydroxybenzoic acid, a closely related compound, absorption maxima are
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observed at 208 nm, 258 nm, and 296 nm.[4] Similar absorption bands are expected for 2-
Amino-4-hydroxybenzoic acid.

Solvent Predicted λmax (nm) Molar Absorptivity (ε)

Methanol/Ethanol ~210, ~260, ~300 Data not available

Water ~210, ~260, ~300 Data not available

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the detailed structure of a molecule

by providing information about the chemical environment of individual nuclei, primarily ¹H and

¹³C.

The ¹H NMR spectrum of 2-Amino-4-hydroxybenzoic acid is expected to show distinct

signals for the aromatic protons and exchangeable protons of the amino, hydroxyl, and

carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the

substituents on the aromatic ring. The following are predicted chemical shifts.

Proton Assignment
Predicted Chemical
Shift (δ ppm)

Multiplicity Integration

H-3 ~6.2 - 6.4 d 1H

H-5 ~6.0 - 6.2 dd 1H

H-6 ~7.5 - 7.7 d 1H

-NH₂ Variable br s 2H

-OH (Phenolic) Variable br s 1H

-COOH Variable (>10) br s 1H

Note: The chemical shifts of exchangeable protons (-NH₂, -OH, -COOH) are highly dependent

on solvent, concentration, and temperature.
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The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

predicted chemical shifts for the seven carbon atoms of 2-Amino-4-hydroxybenzoic acid are

listed below. Data for the related compound 3-Amino-4-hydroxybenzoic acid shows a carboxyl

carbon at 168.31 ppm and aromatic carbons in the range of 114-151 ppm.[5]

Carbon Assignment Predicted Chemical Shift (δ ppm)

C-1 (C-COOH) ~110 - 115

C-2 (C-NH₂) ~150 - 155

C-3 ~100 - 105

C-4 (C-OH) ~160 - 165

C-5 ~105 - 110

C-6 ~130 - 135

C-7 (-COOH) ~170 - 175

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern. The

molecular weight of 2-Amino-4-hydroxybenzoic acid is 153.14 g/mol .[6]

Ionization Mode Molecular Ion (m/z) Key Fragment Ions (m/z)

Electrospray (ESI+) 154.05 [M+H]⁺

136 [M+H-H₂O]⁺, 108 [M+H-

H₂O-CO]⁺, 92 [M+H-H₂O-

CO₂]⁺

Electrospray (ESI-) 152.03 [M-H]⁻ 108 [M-H-CO₂]⁻

Electron Impact (EI) 153 [M]⁺•
136 [M-OH]⁺, 108 [M-COOH]⁺,

80 [C₆H₆N]⁺

Note: Fragmentation patterns are predictive and can vary depending on the ionization

technique and instrument conditions.
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

FT-IR Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid 2-Amino-4-hydroxybenzoic
acid to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Record a background spectrum of the clean, empty ATR crystal.

Sample Preparation: Place a small amount of the solid 2-Amino-4-hydroxybenzoic acid
powder directly onto the ATR crystal.

Data Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact

between the sample and the crystal. Collect the sample spectrum over a range of 4000-400

cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Alternative Method: KBr Pellet

Sample Preparation: Grind a small amount (1-2 mg) of 2-Amino-4-hydroxybenzoic acid
with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate

mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the spectrum.

UV-Vis Spectroscopy
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Objective: To determine the absorption maxima (λmax) of 2-Amino-4-hydroxybenzoic acid in

solution.

Method: Solution-Phase UV-Vis Spectroscopy

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g.,

methanol, ethanol, or water).

Sample Preparation: Prepare a stock solution of 2-Amino-4-hydroxybenzoic acid of a

known concentration. From the stock solution, prepare a dilute solution that will give an

absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

Instrument Preparation: Fill a cuvette with the pure solvent to be used as a blank and

calibrate the spectrophotometer.

Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution

and scan a range of wavelengths (e.g., 200-400 nm) to identify the absorption maxima.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2-Amino-4-hydroxybenzoic acid for detailed

structural elucidation.

Method: High-Resolution NMR in Solution

Solvent Selection: Choose a deuterated solvent in which 2-Amino-4-hydroxybenzoic acid
is soluble. Due to its polar nature, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD)

are suitable choices. DMSO-d₆ is often preferred as it can slow down the exchange of labile

protons, allowing for their observation.

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the

chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be locked

onto the deuterium signal of the solvent. The magnetic field will be shimmed to achieve

homogeneity.
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Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse

sequences are typically used. For ¹³C NMR, a proton-decoupled experiment is standard to

produce a spectrum with single lines for each unique carbon.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected,

and referenced (typically to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry
Objective: To determine the molecular weight and study the fragmentation pattern of 2-Amino-
4-hydroxybenzoic acid.

Method: Electrospray Ionization (ESI) Mass Spectrometry

Sample Preparation: Prepare a dilute solution of 2-Amino-4-hydroxybenzoic acid (typically

1-10 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture, often with

a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative

ion mode) to aid ionization.

Instrument Setup: The mass spectrometer is set to either positive or negative ion detection

mode. The solution is introduced into the ESI source via a syringe pump or through a liquid

chromatography system.

Data Acquisition: The sample is ionized in the ESI source, and the resulting ions are guided

into the mass analyzer. A full scan mass spectrum is acquired over a relevant m/z range

(e.g., 50-300 amu).

Tandem MS (MS/MS) for Fragmentation Analysis: To obtain fragmentation data, the

molecular ion ([M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer, subjected to collision-

induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed in

the second mass analyzer.

Mandatory Visualization
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Caption: Workflow for the spectroscopic characterization of 2-Amino-4-hydroxybenzoic acid.
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Caption: Integrated approach to structural elucidation using multiple spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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